Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate
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Overview
Description
Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is a versatile organic compound with a molecular formula of C({20})H({24})N({2})O({3}) and a molecular weight of 340.42 g/mol . This compound features a piperidine ring substituted with a benzyl group, a hydroxy group, and a phenylamino methyl group, making it a valuable scaffold in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe hydroxy group is then introduced through selective oxidation reactions .
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Benzylation: The benzyl group is introduced using benzyl chloride in the presence of a base like sodium hydride.
Phenylamino Methylation: This step involves the reaction of the intermediate with phenylamine and formaldehyde under acidic conditions.
Hydroxylation: The hydroxy group is introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxy derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design, particularly in the development of new analgesics and anti-inflammatory agents .
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of various chemical products .
Mechanism of Action
The mechanism of action of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the phenylamino methyl group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate: Similar structure but with a methyl ester group instead of a benzyl ester.
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the phenylamino methyl group, making it less versatile in certain reactions.
Uniqueness
Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate stands out due to its combination of functional groups, which provide a unique balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Properties
IUPAC Name |
benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNFUMDVAEEDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154759 |
Source
|
Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77211-76-8 |
Source
|
Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77211-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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